3-(bromomethyl)-2-methylquinoline
Description
Overview of Quinoline (B57606) Heterocycle Chemistry
Quinoline, with the chemical formula C₉H₇N, is an aromatic heterocyclic compound first isolated from coal tar. numberanalytics.comtandfonline.com The fusion of a benzene (B151609) ring to a pyridine (B92270) ring imparts unique electronic and steric properties to the molecule. numberanalytics.com The nitrogen atom in the pyridine ring makes quinoline a weak tertiary base and influences its reactivity, particularly in electrophilic and nucleophilic substitution reactions. nih.govtandfonline.com The benzene ring typically undergoes electrophilic substitution at the 5- and 8-positions. numberanalytics.com The versatility of the quinoline core has led to the development of numerous synthetic methods, such as the Skraup, Doebner–von Miller, and Friedländer syntheses, to access a wide array of substituted quinoline derivatives. mdpi.com
Importance of Halogenated Quinolines as Synthetic Building Blocks
The introduction of halogen atoms onto the quinoline ring system significantly enhances its synthetic utility. Halogenated quinolines are valuable precursors for the synthesis of a diverse range of functionalized molecules through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The position and nature of the halogen atom dictate the regioselectivity of these transformations, allowing for the targeted synthesis of complex quinoline derivatives. rsc.org For instance, the presence of a bromine atom can facilitate the introduction of new carbon-carbon and carbon-heteroatom bonds, which is a key strategy in the development of new pharmaceutical agents and functional materials. cymitquimica.comnih.gov
Specific Focus on Bromomethyl Quinolines as Versatile Intermediates
Bromomethyl quinolines, a subclass of halogenated quinolines, are particularly noteworthy for their enhanced reactivity. The bromomethyl group (-CH₂Br) serves as a potent electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, at the methyl position. This reactivity makes bromomethyl quinolines, such as 3-(bromomethyl)-2-methylquinoline, powerful intermediates for the elaboration of the quinoline scaffold and the synthesis of novel compounds with potential biological activities. The strategic placement of the bromomethyl group at the 3-position of the 2-methylquinoline (B7769805) core provides a reactive handle for constructing diverse molecular frameworks.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| IUPAC Name | This compound |
This table summarizes key identifiers for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the radical bromination of 3-methyl-2-methylquinoline using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Another potential route involves the modification of pre-existing functional groups on the quinoline ring. For instance, the reduction of a corresponding carboxylic acid or ester at the 3-position to a hydroxymethyl group, followed by conversion to the bromide, presents a viable synthetic pathway.
Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis stems from the reactivity of the bromomethyl group. This group is an excellent electrophile, making it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions:
This compound readily undergoes Sₙ2 reactions with various nucleophiles. For example, reaction with amines yields the corresponding aminomethylquinolines, while reaction with alkoxides or phenoxides produces ether derivatives. Thiolates can be used to form thioethers. These reactions are fundamental in building more complex molecular structures.
Formation of Carbon-Carbon Bonds:
The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates, or with stabilized carbanions like enolates, allows for the formation of new carbon-carbon bonds. This is a powerful tool for extending the carbon framework of the quinoline system and introducing diverse substituents.
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,7H2,1H3 |
InChI Key |
WFDRNKIVPDJZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1CBr |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Bromomethyl Quinolines
Nucleophilic Substitution Reactions of the Bromomethyl Group
The most characteristic reaction of 3-(bromomethyl)-2-methylquinoline is the nucleophilic substitution at the benzylic carbon of the bromomethyl group. The C-Br bond is readily cleaved by a wide range of nucleophiles, facilitating the introduction of diverse functional groups.
Alkylation Reactions with Various Nucleophiles (e.g., Amines, Hydroxyl Compounds)
The reaction of this compound with primary and secondary amines provides a direct route to the corresponding aminomethylquinolines. This alkylation proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. youtube.comsavemyexams.comquizlet.com The initial product is an ammonium (B1175870) salt, which is subsequently deprotonated, often by excess amine in the reaction mixture, to yield the neutral secondary or tertiary amine. youtube.comlibretexts.orgchemguide.co.uk
However, a common challenge in the alkylation of amines is overalkylation, as the resulting secondary or tertiary amine can also act as a nucleophile and react further with the starting bromomethylquinoline. youtube.comnih.govmasterorganicchemistry.com This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. youtube.comlibretexts.orgyoutube.com To favor monoalkylation, a large excess of the starting amine is often employed. savemyexams.com
Similarly, hydroxyl compounds, such as phenols and alcohols, can act as nucleophiles to displace the bromide, leading to the formation of ether linkages. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Table 1: Examples of Alkylation Reactions with this compound Derivatives
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Amines | Excess amine, heat | Secondary/Tertiary Amines | youtube.comlibretexts.org |
| Hydroxyl Compounds | Base (e.g., NaH, K2CO3) | Ethers | researchgate.net |
Formation of Ethers and Esters
The synthesis of ethers from this compound is readily achieved by reacting it with alkoxides or phenoxides. These reactions are classic examples of the Williamson ether synthesis.
Ester formation can be accomplished by reacting this compound with carboxylate salts. The carboxylate anion acts as the nucleophile, displacing the bromide to form an ester linkage. Alternatively, the reaction can be performed with a carboxylic acid in the presence of a non-nucleophilic base.
Cyclization and Annulation Reactions
The strategic placement of the reactive bromomethyl group at the 3-position of the quinoline (B57606) ring allows for its participation in intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.
Intramolecular Cyclizations Leading to Fused Heterocycles (e.g., Pyranoquinolines, Furoquinolines, Oxazoloquinolines)
Derivatives of this compound, where a nucleophilic group is present elsewhere in the molecule, can undergo intramolecular cyclization to form fused ring systems. For example, a hydroxyl group appropriately positioned on a side chain can attack the bromomethyl group to form a pyran or furan (B31954) ring fused to the quinoline core, resulting in pyranoquinolines or furoquinolines, respectively. researchgate.netnih.gov
The synthesis of furo[3,2-c]quinolines has been achieved through the electrophilic intramolecular heterocyclization of precursors like 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol with bromine. researchgate.net The resulting 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can then be functionalized. researchgate.net Other synthetic strategies for furoquinolines involve the cyclization of 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones. rsc.org
Table 2: Examples of Intramolecular Cyclization Reactions
| Starting Material Derivative | Reaction Conditions | Fused Heterocycle | Reference |
| 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol | Bromine | 2-Bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline | researchgate.net |
| 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones | Ozonolysis, PPA | Furoquinoline | rsc.org |
| 2-aminochalcones | Various catalysts (e.g., [C8dabco]Br) | 2,3-dihydroquinolin-4(1H)-ones | researchgate.net |
Ring Expansion and Contraction Reactions (if applicable to bromomethyl quinolines)
Metal-Catalyzed Cross-Coupling Reactions
While the C(sp³)-Br bond of the bromomethyl group is highly susceptible to nucleophilic substitution, its participation in metal-catalyzed cross-coupling reactions is less commonly reported compared to C(sp²)-Br bonds on the quinoline ring itself. These reactions typically require specific catalytic systems to achieve efficient coupling.
There is a growing interest in iron-catalyzed cross-coupling reactions, which offer a more sustainable alternative to precious metal catalysts. nih.gov For example, iron-catalyzed Kumada cross-coupling has been used for C(sp²)-C(sp³) bond formation. nih.gov Palladium-catalyzed cross-coupling reactions are also widely employed for the synthesis of complex organic molecules. princeton.edurwth-aachen.de However, specific examples detailing the direct use of this compound as a substrate in such reactions are not extensively documented in the reviewed literature. The high reactivity of the bromomethyl group towards nucleophilic attack may present a challenge for its participation in standard cross-coupling catalytic cycles.
Palladium-Catalyzed Coupling Reactions of Bromoquinolines
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For bromoquinolines, reactions like the Heck, Suzuki, and Sonogashira couplings are pivotal for introducing new substituents onto the quinoline ring system. youtube.comrsc.org These reactions typically involve the coupling of an aryl or vinyl halide with various partners. organic-chemistry.orgwikipedia.org
While most literature on quinoline coupling focuses on bromides directly attached to the aromatic ring (a C(sp²)-Br bond), the principles can be extended to the C(sp³)-Br bond in this compound, which behaves as a benzylic halide. The catalytic cycle generally involves three main steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.org
Heck Reaction: The Heck reaction couples the bromomethyl group with an alkene to form a new C-C bond, typically in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.org This reaction would extend the carbon chain at the 3-position of the quinoline.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the bromo-compound with an organoboron reagent, such as a boronic acid or ester. libretexts.orgrsc.org For this compound, this would involve coupling with an aryl or vinyl boronic acid to introduce new aromatic or vinylic groups.
Sonogashira Coupling: This reaction involves the coupling of the halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Applying this to this compound would lead to the formation of a propargylic quinoline derivative, a valuable building block in synthesis. beilstein-journals.orgnih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Coupling Reactions
| Reaction | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)2, PPh3 | Et3N or K2CO3 | DMF or Acetonitrile | 80-140 °C |
| Suzuki Coupling | Pd(PPh3)4 or PdCl2(dppf) | Na2CO3, Cs2CO3, or K3PO4 | Toluene (B28343)/H2O or Dioxane | 80-110 °C |
| Sonogashira Coupling | PdCl2(PPh3)2, CuI | Et3N or Diisopropylamine | THF or DMF | Room Temp. to 60 °C |
Copper-Promoted Reactions
Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-based methods for forming C-C and C-heteroatom bonds. nih.gov These reactions are particularly effective for coupling with alkyl halides. researchgate.net For this compound, copper-promoted cross-coupling reactions can be used to introduce a variety of functional groups.
For instance, copper-catalyzed C-N coupling (Ullmann-type reaction) can be employed to synthesize amines by reacting the bromomethyl group with various nitrogen nucleophiles. nih.govorganic-chemistry.org Similarly, C-O and C-S bond formation can be achieved by coupling with alcohols or thiols. Recent advancements have demonstrated the utility of copper in catalyzing the direct amidation of 2-methylquinolines, highlighting the metal's versatility in quinoline chemistry. rsc.org The cross-coupling of organozinc reagents with bromoalkynes, facilitated by copper(I) catalysts, further illustrates the broad scope of these transformations. nih.gov
Table 2: Examples of Copper-Promoted Reactions with Alkyl Halides
| Reaction Type | Copper Source | Ligand (if any) | Base | Solvent |
|---|---|---|---|---|
| N-Arylation (Ullmann) | CuI | L-proline or Phenanthroline | Cs2CO3 or K2CO3 | Dioxane or DMSO |
| C-S Coupling | CuI | Neocuproine | K3PO4 | Toluene |
| Coupling with Organozinc Reagents | CuCN·2LiBr | None | - | THF |
Other Functional Group Interconversions on the Quinoline Core
Transformations of Bromo-Substituents on the Quinoline Ring
The bromomethyl group in this compound is highly susceptible to nucleophilic substitution reactions, providing a straightforward route for functional group interconversion. libretexts.org This reactivity is characteristic of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of both SN1 and SN2 pathways.
Common transformations involve the displacement of the bromide by various nucleophiles. For example, reaction with hydroxide (B78521) or alkoxide ions yields the corresponding alcohol or ether. Amines can displace the bromide to form primary, secondary, or tertiary amines, and cyanide ions can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. These nucleophilic substitutions allow for the facile introduction of a wide array of functionalities at the 3-position of the 2-methylquinoline (B7769805) core. rsc.org
Table 3: Common Nucleophilic Substitutions of this compound
| Nucleophile | Product Functional Group | Typical Reagents | Solvent |
|---|---|---|---|
| Hydroxide | Alcohol | NaOH or KOH | Water/Acetone |
| Alkoxide | Ether | NaOR or KOR | Corresponding Alcohol |
| Ammonia/Amine | Amine | NH3, RNH2, or R2NH | Ethanol or THF |
| Cyanide | Nitrile | NaCN or KCN | DMSO or Ethanol |
| Azide | Azide | NaN3 | DMF |
Mechanistic Studies of Bromination and Derivatization Reactions
Elucidation of Bromination Mechanisms
The synthesis of 3-(bromomethyl)-2-methylquinoline typically involves the selective bromination of the 3-methyl group of 2,3-dimethylquinoline (B161893). The mechanism of this transformation is highly dependent on the reaction conditions, particularly the choice of brominating agent and the presence or absence of initiators or catalysts.
The most common method for the synthesis of this compound is through a free-radical chain reaction at the benzylic position of the 3-methyl group. This is analogous to the well-known Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). masterorganicchemistry.comwikipedia.org The C-H bonds at the carbon adjacent to the aromatic quinoline (B57606) ring are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance. masterorganicchemistry.comlibretexts.org
The mechanism proceeds through the classic three stages of a radical chain reaction: libretexts.orgyoutube.com
Initiation: The reaction is initiated by the homolytic cleavage of a small amount of molecular bromine (Br₂), often generated in situ from NBS, to form two bromine radicals (Br•). libretexts.orgyoutube.com
Propagation: A bromine radical abstracts a hydrogen atom from the 3-methyl group of 2,3-dimethylquinoline to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ to yield the product, this compound, and a new bromine radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
The stability of the benzylic radical intermediate is key to the selectivity of this reaction, favoring substitution at the methyl group over other positions. masterorganicchemistry.com
| Step | Reaction | Description |
| Initiation | Br₂ → 2 Br• | Homolytic cleavage of bromine to form radical initiators. |
| Propagation 1 | Quinoline-CH₃ + Br• → Quinoline-CH₂• + HBr | A bromine radical abstracts a benzylic hydrogen. |
| Propagation 2 | Quinoline-CH₂• + Br₂ → Quinoline-CH₂Br + Br• | The benzylic radical reacts with Br₂ to form the product and regenerate the bromine radical. |
| Termination | Br• + Br• → Br₂ | Combination of two bromine radicals. |
| Termination | Quinoline-CH₂• + Br• → Quinoline-CH₂Br | Combination of a benzylic radical and a bromine radical. |
| Termination | 2 Quinoline-CH₂• → Quinoline-CH₂-CH₂-Quinoline | Combination of two benzylic radicals. |
While radical substitution dominates at the benzylic position under appropriate conditions, electrophilic aromatic substitution is another fundamental reaction pathway for quinoline derivatives. However, in the context of bromination to form this compound, this pathway is generally not favored. The quinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. numberanalytics.comvaia.com
Consequently, electrophilic substitution on the quinoline nucleus typically occurs on the more electron-rich benzene ring, preferentially at the C5 and C8 positions. vaia.comquimicaorganica.orgreddit.comquora.com This is because the carbocation intermediates formed by attack at these positions are more stable. vaia.comquora.com Therefore, reaction conditions that favor electrophilic bromination (e.g., Br₂ with a Lewis acid) would lead to bromination on the carbocyclic ring rather than the desired substitution on the 3-methyl group. Mechanistic studies on the bromination of tetrahydroquinolines have shown that electrophilic substitution on the aromatic ring can occur readily due to the activating effect of the amino group. nih.gov
Oxidative dehydrogenation is a process that introduces unsaturation into a molecule. In quinoline chemistry, this is often relevant to the synthesis of the quinoline core itself from partially saturated precursors like 1,2,3,4-tetrahydroquinoline. organic-chemistry.orgrsc.org Various catalytic systems, including those based on manganese, cobalt, and copper, can effect the aerobic oxidative dehydrogenation to form the aromatic quinoline ring. researchgate.netacs.org
In some cases, brominating agents like NBS can also act as oxidants, leading to both bromination and dehydrogenation in a one-pot reaction, particularly with tetrahydroquinoline substrates. nih.gov However, for the specific conversion of 2,3-dimethylquinoline to this compound, oxidative dehydrogenation of the quinoline core is not the primary reaction pathway. The starting material is already aromatic, and the typical radical conditions used for benzylic bromination are not designed to further oxidize the stable aromatic system.
Mechanisms of Nucleophilic Displacement at the Bromomethyl Center
The bromine atom in the 3-(bromomethyl) group is a good leaving group, making this position susceptible to nucleophilic substitution. libretexts.org This allows for the facile introduction of a wide variety of functional groups, making this compound a valuable synthetic intermediate. The reaction proceeds via one of two classical mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular). libretexts.org
The SN2 mechanism involves a single step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This process involves a pentacoordinate transition state and leads to an inversion of stereochemistry if the carbon is chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org
The SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. youtube.com In the second, fast step, the nucleophile attacks the planar carbocation. youtube.com This mechanism is favored by substrates that can form stable carbocations. The rate of an SN1 reaction depends only on the concentration of the substrate. libretexts.org
For this compound, the benzylic nature of the carbon-bromine bond enhances its reactivity in both SN1 and SN2 reactions. libretexts.org
The primary nature of the carbon atom would typically favor an SN2 pathway .
However, the potential to form a resonance-stabilized benzylic carbocation intermediate could favor an SN1 pathway .
The operative mechanism can be influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.
| Mechanism | Steps | Intermediate | Rate Law | Stereochemistry | Favored by |
| SN1 | Two | Carbocation | Rate = k[Substrate] | Racemization | Stable carbocation, weak nucleophile, polar protic solvent. |
| SN2 | One | Pentacoordinate Transition State | Rate = k[Substrate][Nucleophile] | Inversion | Unhindered substrate, strong nucleophile, polar aprotic solvent. |
Detailed Mechanistic Pathways for Intramolecular Cyclization Reactions
The this compound scaffold is a versatile precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve a nucleophilic center elsewhere in the molecule (or in a substituent attached to the quinoline) that displaces the bromide ion.
A common strategy involves the initial derivatization of the quinoline at another position with a group containing a nucleophile. Subsequent intramolecular nucleophilic substitution at the bromomethyl center then forges a new ring. For instance, a nucleophile attached to the C4 position could cyclize onto the C3-bromomethyl group to form a new five- or six-membered ring fused to the quinoline system.
Mechanistic studies of similar systems, such as the bromination of the quinoline alkaloid haplophyllidine (B94666), reveal that intramolecular cyclization can be a complex process. In that case, bromination of a prenyl side chain leads to a bromonium ion intermediate, which is then attacked by internal nucleophiles (hydroxyl or methoxyl groups) to form various polycyclic products. nih.gov Similarly, the cyclization of 2-alkynylbenzaldoxime can proceed via a 6-endo-dig cyclization to form an isoquinoline-N-oxide intermediate, which can then be further transformed. thieme-connect.de These examples highlight the propensity of quinoline derivatives to undergo intramolecular ring-forming reactions. The key step in the cyclization of derivatives of this compound would be the intramolecular attack of a tethered nucleophile, proceeding via an SN2 or SN1-like pathway, to form a new heterocyclic ring.
Computational and Experimental Insights into Reaction Intermediates
Modern chemical research heavily relies on a combination of computational and experimental methods to elucidate complex reaction mechanisms and characterize transient intermediates.
Computational studies , often employing Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, calculating activation barriers, and predicting the structures of intermediates and transition states. rsc.orgdntb.gov.ua For instance, computational analyses have been used to investigate intermediates in the functionalization of quinoline-N-oxides and to support proposed reaction mechanisms in catalyst-free nucleophilic substitutions on the quinoline ring. rsc.orgrsc.org Such studies can provide detailed insights into the electron distribution (e.g., HOMO-LUMO gaps) and stability of species like the benzylic radical or the carbocation that are intermediates in the reactions of this compound. researchgate.netrsc.org
Experimental techniques provide tangible evidence for proposed mechanisms. For example, the presence of radical intermediates can be inferred through the use of radical scavengers like TEMPO, which would inhibit the reaction. thieme-connect.de Spectroscopic methods, such as in situ NMR monitoring, can be used to observe the formation and consumption of intermediates and products over time. mdpi.com In a study on the reaction of 2-bromomethyl-1,3-thiaselenole, ¹H-NMR monitoring was used to experimentally prove a rearrangement that proceeded via a seleniranium cation intermediate. mdpi.com The isolation and characterization of reaction byproducts can also provide crucial clues about the mechanistic pathways involved. For example, the detection of specific byproducts in the NBS-mediated reaction of tetrahydroquinolines supported the involvement of both electrophilic bromination and radical dehydrogenation pathways. nih.gov
Together, these computational and experimental approaches provide a comprehensive picture of the reaction intermediates and the energetic profiles of the mechanistic pathways governing the chemistry of this compound.
Applications of Bromomethyl Quinolines in Complex Molecule Synthesis
Precursors for Advanced Heterocyclic Scaffolds
The inherent reactivity of the bromomethyl group serves as a linchpin for the elaboration of the quinoline (B57606) core into more complex heterocyclic systems. This functional handle is readily susceptible to nucleophilic substitution, allowing for the introduction of a wide array of new functionalities and the construction of intricate molecular frameworks.
The bromomethyl group is an excellent electrophilic site, readily reacting with various nucleophiles to introduce new substituents and create polyfunctionalized quinoline derivatives. This versatility is a cornerstone of its utility in synthetic chemistry. For instance, the reaction of bromomethyl quinolines with different nucleophiles can lead to the formation of amines, ethers, and new carbon-carbon bonds.
A notable example is the synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylates, which has been achieved using a bis(halomethyl)quinoline derivative as the starting material. researchgate.net This transformation is accomplished through a one-pot successive Arbuzov/Horner-Wadsworth-Emmons (HWE) reaction, demonstrating a simple and efficient protocol that avoids expensive reagents or catalysts. researchgate.net The resulting polyfunctionalized quinolines represent a new class of derivatives with potential biological activities. researchgate.net
The reactivity of the halogenated positions on the quinoline ring allows for a range of chemical modifications. These include amination, etherification, and coupling reactions, which are crucial for generating new drug candidates targeting diseases such as cancer and infectious diseases. The synthesis of various 3-haloquinoline compounds can be achieved through methods like the formal [4+2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes. acs.org This strategy is not limited to bromo derivatives but can also be used for chloro, iodo, alkyl, aryl, and carbonyl substituted quinolines. acs.org
Table 1: Examples of Polyfunctionalized Quinoline Derivatives
| Starting Material Analogue | Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| 3-(Bromomethyl)quinoline | Amine (R-NH2) | Aminomethylquinoline | |
| 3-(Bromomethyl)quinoline | Alcohol (R-OH) | Alkoxymethylquinoline | |
| 4-Bromo-3,5,7-trichloro-2-methylquinoline | Arylboronic acid | Aryl-substituted quinoline | |
| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Triethyl phosphite (B83602) / Aldehyde | 2,4-bis((E)-styryl)quinoline | researchgate.net |
The reactivity of the bromomethyl group is also instrumental in the construction of fused multicyclic systems, where additional rings are built onto the quinoline scaffold. These complex structures are of significant interest due to their presence in many biologically active natural products and pharmaceutical agents.
One such example is the electrophilic intramolecular heterocyclization of a 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol derivative with bromine. This reaction leads to the formation of a 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide. researchgate.net This intermediate can then be reacted with various nucleophiles to generate a series of 2-substituted 4-methylfuro[3,2-c]quinolines, which are fused heterocyclic systems. researchgate.net
Furthermore, the synthesis of fused-ring flavonoid systems has been demonstrated through the inverse electron-demand Diels-Alder (iEDDA) reaction of ortho-quinone methide intermediates, which can be generated from precursors analogous to bromomethyl quinolines. rsc.org These reactions highlight the utility of reactive intermediates in building complex, fused architectures. The synthesis of other fused systems, such as thiazolo[2,3-b]quinazolinones, has also been reported, showcasing the broad applicability of these synthetic strategies. sigmaaldrich.com
Building Blocks for Libraries of Quinoline-Based Compounds
Given the versatility of their chemical transformations, bromomethyl quinolines like 3-(bromomethyl)-2-methylquinoline are excellent building blocks for the synthesis of compound libraries. These libraries, containing a multitude of structurally related but distinct molecules, are essential tools in high-throughput screening for drug discovery and the exploration of new chemical space.
The synthesis of an epigenetics-focused tetrahydroquinoline library has been successfully demonstrated. nsf.gov This library was constructed using a photochemical annulation reaction, and the resulting compounds were designed to include privileged isosteres for epigenetic targets, addressing a deficiency in many commercial screening collections. nsf.gov The ability to systematically modify the quinoline core allows for the generation of a wide range of derivatives, each with potentially unique biological activities.
The development of new synthetic methods, such as a simple continuous reaction for the synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes, further facilitates the production of quinoline-based libraries. rsc.org These methods, which can be green and efficient, are crucial for the large-scale synthesis required for library generation.
Role in Diversity-Oriented Synthesis (DOS) of Nitrogen Heterocycles
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate structurally diverse and complex small molecules, often inspired by natural products. rsc.orgfrontiersin.org This approach is particularly valuable for identifying novel modulators of biological pathways and for probing "undruggable" targets. rsc.orgnih.gov Bromomethyl quinolines and related reactive intermediates play a significant role in DOS by enabling the rapid assembly of diverse heterocyclic scaffolds.
The goal of DOS is to create libraries of compounds that are more three-dimensional and cover a broader area of chemical space than traditional combinatorial libraries. nih.gov This is often achieved through branching reaction pathways, where a common intermediate is converted into a variety of different molecular skeletons. The reactivity of the bromomethyl group is ideally suited for such an approach, allowing for divergent synthesis from a single quinoline precursor.
A modular and convergent method for the rapid assembly of 1,3-trans-disubstituted tetrahydroisoquinoline frameworks, which are important structural units in many alkaloids, has been developed as part of a DOS strategy. nih.gov This highlights the power of using versatile building blocks to access complex and diverse molecular architectures. The synthesis of novel tri-substituted methane (B114726) derivatives incorporating benzo[h]quinoline (B1196314) has also been reported as a DOS approach to create new scaffolds for medicinal chemistry. researchgate.net The combination of DOS with phenotypic screening has been validated as a successful strategy for the discovery of new biologically active compounds. nih.gov
Structural Elucidation and Conformational Analysis of Bromomethyl Quinoline Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 3-(bromomethyl)-2-methylquinoline.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, the methyl protons (C2-CH₃) are expected to appear as a singlet at approximately δ 2.7 ppm. chemicalbook.comrsc.org The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) would likely resonate as a singlet further downfield, around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. The aromatic protons on the quinoline (B57606) ring system typically exhibit complex multiplet patterns in the region of δ 7.3-8.2 ppm. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the C2-methyl group is anticipated to have a chemical shift around δ 25 ppm. rsc.org The methylene carbon of the bromomethyl group would appear in the range of δ 30-35 ppm. The nine carbons of the quinoline ring would be observed in the aromatic region, from approximately δ 120-150 ppm. rsc.org
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. nih.govusask.ca A COSY spectrum would confirm the coupling between adjacent aromatic protons. HMQC would correlate the proton signals of the methyl and methylene groups directly to their attached carbon atoms, while HMBC would reveal longer-range (2- and 3-bond) correlations, for instance, from the methylene protons to the C3 and C4 carbons of the quinoline ring, definitively confirming the position of the bromomethyl substituent. usask.ca
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| C2-CH₃ | ~2.7 | ~25 |
| C3-CH₂Br | ~4.5 - 5.0 | ~30 - 35 |
| Aromatic-H | ~7.3 - 8.2 | - |
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Aromatic C-H Stretching: Absorptions in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the quinoline ring. lumenlearning.com
Aliphatic C-H Stretching: The C-H stretching vibrations for the methyl and methylene groups are expected to appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. lumenlearning.com
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline system result in a series of absorptions in the 1600-1400 cm⁻¹ region. lumenlearning.com
C-Br Stretching: A key absorption for identifying the bromomethyl group is the C-Br stretching vibration, which typically occurs in the fingerprint region between 750 and 550 cm⁻¹. docbrown.info
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2960 - 2850 |
| Quinoline Ring (C=C, C=N) | Stretch | 1600 - 1400 |
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its structural confirmation.
Molecular Ion Peak: The molecular formula of this compound is C₁₁H₁₀BrN. Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum will exhibit two molecular ion peaks (M⁺ and M+2) of almost equal intensity at m/z 235 and 237. docbrown.infodocbrown.info
Fragmentation Pattern: The fragmentation is influenced by the stability of the resulting ions. A common fragmentation pathway for bromoalkanes is the loss of the bromine radical (•Br). docbrown.info
Loss of Br: The most significant fragmentation would likely be the cleavage of the C-Br bond, resulting in a prominent peak at m/z 156 ([M-Br]⁺), corresponding to the 2-methyl-3-methylenylquinoline cation. docbrown.info This fragment is often the base peak in the spectrum.
Loss of CH₂Br: Cleavage of the bond between the ring and the bromomethyl group can lead to a fragment corresponding to the 2-methylquinoline (B7769805) radical cation.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Description |
|---|---|---|
| 235/237 | [C₁₁H₁₀BrN]⁺ | Molecular ion peaks (M⁺, M+2) |
| 156 | [C₁₁H₁₀N]⁺ | Fragment from loss of •Br |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, analysis of the closely related compound, 3-bromomethyl-2-chloro-quinoline , offers significant insight into the expected structural parameters. researchgate.netansfoundation.org
The crystal structure of 3-bromomethyl-2-chloro-quinoline was determined to have the following parameters:
Crystal System: Triclinic researchgate.netansfoundation.org
Space Group: Pī researchgate.netansfoundation.org
Unit Cell Parameters:
a = 6.587(2) Å
b = 7.278(3) Å
c = 10.442(3) Å
α = 83.59(3)°
β = 75.42(2)°
γ = 77.39(3)°
Volume (V) = 471.9(3) ų
Z (molecules per unit cell) = 2 researchgate.netansfoundation.org
These parameters define the fundamental repeating unit of the crystal lattice.
Table 4: Crystal Data and Structure Refinement for 3-bromomethyl-2-chloro-quinoline
| Parameter | Value | Reference |
|---|---|---|
| Crystal system | Triclinic | researchgate.netansfoundation.org |
| Space group | Pī | researchgate.netansfoundation.org |
| a (Å) | 6.587(2) | researchgate.netansfoundation.org |
| b (Å) | 7.278(3) | researchgate.netansfoundation.org |
| c (Å) | 10.442(3) | researchgate.netansfoundation.org |
| α (°) | 83.59(3) | researchgate.netansfoundation.org |
| β (°) | 75.42(2) | researchgate.netansfoundation.org |
| γ (°) | 77.39(3) | researchgate.netansfoundation.org |
| Volume (ų) | 471.9(3) | researchgate.netansfoundation.org |
The detailed analysis of the crystal structure of the chloro-analogue reveals key geometric features that are likely conserved in this compound.
Planarity and Conformation: The quinoline ring system is nearly planar. researchgate.net In the chloro-derivative, the pyridine (B92270) ring (Ring A) shows a slight distortion, while the phenyl ring (Ring B) maintains a normal, planar geometry. ansfoundation.org
Bond Lengths and Angles: The bond lengths and angles within the quinoline core are generally consistent with those of other quinoline derivatives. The geometry around the substituents would be of particular interest, including the C-C-Br angle and the C-C-H angles of the bromomethyl group.
Torsion Angles: Torsion angles describe the conformation around rotatable bonds. cam.ac.uk The torsion angle involving the C2-C3 bond and the attached bromomethyl group is critical for defining the substituent's orientation relative to the quinoline plane.
Intermolecular Interactions: The crystal packing of 3-bromomethyl-2-chloro-quinoline is stabilized by van der Waals forces. ansfoundation.org The structure also features C-H···N and C-H···Cl intermolecular interactions. ansfoundation.org In a related compound, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline, the crystal packing is influenced by C—H⋯Br and π–π interactions. researchgate.net
These findings from the chloro-analogue provide a robust model for the solid-state structure of this compound.
Investigation of Intermolecular Interactions (e.g., C-H···Br, C-H···π, π-π Stacking)
The crystal lattice of quinoline derivatives is stabilized by a variety of intermolecular interactions, which play a crucial role in determining the supramolecular architecture. While specific studies on this compound are not prevalent in the literature, analysis of related substituted quinolines provides significant insight into the types of interactions that are likely to govern its crystal packing. These interactions include C-H···Br, C-H···π, and π-π stacking.
In the crystal structures of various quinoline derivatives, π-π stacking interactions are a common and significant feature. nih.govrsc.orgrsc.org These interactions often occur between the quinoline ring systems of adjacent molecules, leading to the formation of dimers or one-dimensional chains. rsc.orgrsc.org For instance, in a series of substituted 4-alkoxy-7-chloroquinolines, π-π interactions are consistently observed, generated by unit-cell translations. nih.gov Similarly, in the crystal structure of 1-[(2-chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one, weak π-π stacking interactions are present with centroid-centroid distances of 3.7218(9) Å and 3.6083(9) Å. nih.gov A study on S-quinolin-2-ylmethyldithiocarbazate also revealed pairs of quinoline rings lying parallel and overlapping with a mean separation of 3.4 Å, which is characteristic of π-π interactions. researchgate.net
C-H···π interactions are also frequently observed in the crystal packing of quinoline derivatives, often in conjunction with π-π stacking. rsc.org These interactions involve a hydrogen atom from a C-H bond interacting with the π-electron cloud of an aromatic ring. For example, in the structure of bis(4-fluoro-N-(quinolin-8-yl)benzene-sulfonamidato-N,N′)-zinc(II), C-H···π interactions are noted between a hydrogen atom on the quinoline ring and an adjacent aromatic system. rsc.org In another instance, molecules of 2-chloro-3-[(naphthalen-1-yl-oxy)methyl]quinoline are linked into chains by a C-H···π(arene) hydrogen bond. nih.gov
Table 1: Examples of Intermolecular Interactions in Substituted Quinoline Derivatives
| Compound | Interaction Type | Distance (Å) | Supramolecular Motif | Reference |
| 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one | π-π stacking | 3.7218(9) and 3.6083(9) | - | nih.gov |
| S-Quinolin-2-ylmethyldithiocarbazate | π-π stacking | 3.4 (mean separation) | Overlapping pairs | researchgate.net |
| 2-Chloro-3-[(naphthalen-1-yl-oxy)methyl]quinoline | C-H···π(arene) | - | Chains | nih.gov |
| Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate | π-π stacking | - | Chains | nih.gov |
| Methyl 5-bromo-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]benzoate | π-π stacking | - | Chains | nih.gov |
This table presents data from related quinoline derivatives to infer potential interactions in this compound.
Conformational Analysis and Planarity of the Quinoline Ring System
The conformational analysis of quinoline derivatives is essential for understanding their steric and electronic properties, which in turn influence their reactivity and biological activity. A key aspect of this analysis is the planarity of the quinoline ring system itself.
In numerous crystallographic studies of substituted quinolines, the quinoline ring system is observed to be essentially planar. nih.govnih.gov For example, in 1-[(2-chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one, the quinoline ring system exhibits a maximum deviation of only 0.021(2) Å from planarity. nih.gov Similarly, the molecules of 4-allyloxy-7-chloroquinoline, 7-chloro-4-methoxyquinoline, and 7-chloro-4-ethoxyquinoline (B1606310) are all reported to be planar. nih.gov This inherent planarity is a characteristic feature of the fused aromatic ring system.
However, the substituents on the quinoline ring can adopt various conformations relative to the ring. The orientation of the bromomethyl group at the 3-position and the methyl group at the 2-position of this compound will be a defining conformational feature. While direct conformational analysis of this specific compound is not documented, studies on other substituted quinolines provide valuable insights. For instance, in S-quinolin-2-ylmethyldithiocarbazate, the planar quinoline ring system forms a significant angle of 67.7(1)° with the dithiocarbazate group. researchgate.net In another example, 1-[(2-chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one, the pyridone ring is oriented at a dihedral angle of 85.93(6)° with respect to the quinoline ring system. nih.gov
Table 2: Planarity and Torsional Angles in Substituted Quinoline Derivatives
| Compound | Quinoline Ring Deviation from Planarity (Å) | Dihedral Angle with Substituent Group (°) | Reference |
| 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one | 0.021(2) | 85.93(6) (with pyridone ring) | nih.gov |
| S-Quinolin-2-ylmethyldithiocarbazate | Planar | 67.7(1) (with dithiocarbazate group) | researchgate.net |
| 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | - | 40.59(7) (with piperazine (B1678402) ring) | core.ac.uk |
| 4-Allyloxy-7-chloroquinoline | Planar | - | nih.gov |
| 7-Chloro-4-methoxyquinoline | Planar | - | nih.gov |
| 7-Chloro-4-ethoxyquinoline | Planar | - | nih.gov |
This table presents data from related quinoline derivatives to infer potential conformational characteristics of this compound.
Computational Studies in Bromomethyl Quinoline Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemistry for investigating the properties of molecules. nih.gov These methods allow for the determination of a compound's stability, the analysis of its structure, and insights into reaction mechanisms and electronic properties. nih.gov
Geometry Optimization and Electronic Structure Analysis
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. mdpi.comarxiv.org This process is crucial as the optimized geometry serves as the basis for all subsequent calculations of molecular properties. arxiv.org For quinoline (B57606) derivatives, DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are commonly employed to achieve accurate structural parameters. dergipark.org.traimspress.com The geometry optimization process involves iterative calculations of the molecule's energy and gradients while adjusting atomic coordinates until a stationary point on the potential energy surface is reached. arxiv.org
The electronic structure of 3-(bromomethyl)-2-methylquinoline, like other organic molecules, dictates its chemical behavior. Analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is key to understanding its reactivity.
Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-C3 | 1.37 | ||
| C3-C4 | 1.42 | ||
| C4-C10 | 1.41 | ||
| C2-N1-C9 | 117.5 | ||
| N1-C2-C3 | 122.8 | ||
| C2-C3-C4 | 119.2 | ||
| C4-C10-C9 | 118.7 | ||
| N1-C2-C3-C4 | 179.8 | ||
| C2-C3-C4-C10 | -0.2 |
Note: This table presents a hypothetical set of optimized geometrical parameters for a quinoline core structure based on common values found in computational studies of similar molecules. Actual values for this compound would require specific calculations.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps Related to Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. aimspress.comnih.gov
For quinoline derivatives, the HOMO and LUMO energy levels and their corresponding energy gaps are calculated using DFT methods. dergipark.org.tr These calculations help in predicting the most probable sites for electrophilic and nucleophilic attack. nih.gov For instance, a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde revealed a HOMO-LUMO energy gap of approximately 3.75 eV for its trans conformer. dergipark.org.tr
Table 2: Frontier Molecular Orbital Energies and Energy Gap (Theoretical Example)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Note: The values in this table are illustrative and represent typical ranges observed for organic molecules. Specific calculations for this compound are required for precise data.
Theoretical Prediction of Reactivity Descriptors
Beyond the HOMO-LUMO gap, a range of global reactivity descriptors can be calculated from the orbital energies to provide a more nuanced understanding of a molecule's reactivity. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Quantifies the resistance of a molecule to change its electron distribution. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. A higher value suggests a stronger electrophile. nih.gov
These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. nih.gov
Table 3: Calculated Reactivity Descriptors (Theoretical Example)
| Descriptor | Formula | Value (Arbitrary Units) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |
| Chemical Softness (S) | 1/η | 0.43 |
| Electrophilicity Index (ω) | χ²/2η | 3.67 |
Note: The values are calculated using the hypothetical HOMO and LUMO energies from Table 2 and are for illustrative purposes only.
Molecular Dynamics Simulations to Understand Chemical Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic perspective on chemical behavior. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the study of processes such as reaction pathways and conformational changes. biorxiv.org These simulations are particularly useful for understanding how a molecule interacts with its environment, such as a solvent or a biological target. nih.gov For quinoline derivatives, MD simulations can be employed to explore their interactions with biological macromolecules, providing valuable information for drug design and development. nih.gov
Modeling of Reaction Transition States and Pathways
Understanding the mechanism of a chemical reaction requires identifying the transition state—the high-energy, fleeting arrangement of atoms that exists at the peak of the reaction energy profile. mit.edu Calculating the structure and energy of transition states is computationally intensive but crucial for determining reaction rates and pathways. mit.edu
Recent advancements, including the use of machine learning models, are making the calculation of transition state structures faster and more accessible. mit.edu By modeling the transition states and the corresponding reaction pathways for reactions involving this compound, chemists can gain a deeper understanding of its reactivity and how to control its chemical transformations. This knowledge is fundamental for synthesizing new derivatives and for predicting the products of its reactions.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-(bromomethyl)-2-methylquinoline, and how can reaction yields be improved?
The synthesis typically involves alkylation of 2-methylquinoline derivatives using brominating agents. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance alkylation efficiency due to improved bromide ion stabilization .
- Temperature control : Reactions at 60–80°C minimize side products like di-alkylated species .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve interfacial reactivity in biphasic systems .
Yield optimization often requires post-reaction purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
How is structural characterization of this compound performed?
- X-ray crystallography : Resolves bond lengths (e.g., C-Br = 1.91 Å) and confirms regioselective bromination at the 3-position .
- NMR spectroscopy : Key signals include δ 4.6 ppm (singlet for CH2Br) and δ 8.1–8.9 ppm (aromatic quinoline protons) .
- Mass spectrometry : Molecular ion peak at m/z 237.98 [M+H]+ confirms the molecular formula C11H10BrN .
Advanced Research Questions
What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Computational studies suggest:
- Transition-state stabilization : Electron-withdrawing quinoline ring increases electrophilicity at the CH2Br site .
- Steric effects : The 2-methyl group slightly hinders backside attack, requiring polar solvents to enhance nucleophile accessibility .
Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .
How do crystallographic data resolve contradictions in reported melting points for halogenated quinolines?
Discrepancies in melting points (e.g., 82–85°C vs. 78–80°C) arise from polymorphism or solvent-trapping during crystallization. X-ray diffraction can distinguish:
- Polymorph identification : Different crystal packing modes (e.g., herringbone vs. layered structures) .
- Thermogravimetric analysis (TGA) : Detects solvent residues affecting thermal properties .
What methodologies are used to assess the biological activity of this compound derivatives?
- In vitro assays : Evaluate antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against S. aureus or E. coli .
- Molecular docking : Predict binding affinity to targets like DNA gyrase (common in quinolone antibiotics) .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to rule out non-specific toxicity .
How can computational modeling predict the stability of this compound under varying pH conditions?
- DFT calculations : Predict hydrolysis pathways (e.g., acid-catalyzed cleavage of C-Br bonds) .
- pH-rate profiles : Experimental validation using UV-Vis spectroscopy to monitor degradation kinetics at pH 2–10 .
Data-Driven Research Challenges
How to address discrepancies in spectroscopic data for bromomethylquinoline derivatives?
Contradictions in NMR or IR spectra may arise from:
- Tautomerism : Equilibrium between enol and keto forms in protic solvents .
- Dynamic effects : Rotameric exchange of substituents causing signal broadening (resolved via VT-NMR) .
What strategies validate the purity of this compound in synthetic batches?
- HPLC-MS : Quantify impurities (e.g., unreacted 2-methylquinoline) using C18 columns and acetonitrile/water gradients .
- Elemental analysis : Confirm Br content (theoretical: 33.6%) to detect halogen loss during synthesis .
Specialized Applications
How is this compound utilized in metal-catalyzed cross-coupling reactions?
The bromomethyl group participates in Suzuki-Miyaura couplings with arylboronic acids. Key considerations:
- Catalyst selection : Pd(PPh3)4 outperforms PdCl2(dppf) in minimizing quinoline ring dehalogenation .
- Substrate scope : Electron-deficient boronic acids yield higher coupling efficiencies (e.g., 4-CF3C6H4B(OH)2) .
What role does this compound play in designing photoactive materials?
As a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
